molecular formula C17H20O3 B11077971 9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione

9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione

Cat. No.: B11077971
M. Wt: 272.34 g/mol
InChI Key: SMTHYHWXLBZTIS-UHFFFAOYSA-N
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Description

9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with phenyl-substituted reagents under specific conditions. For example, one method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety protocols for handling chemicals.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione is unique due to its specific substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science and pharmaceuticals.

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

9,9-dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione

InChI

InChI=1S/C17H20O3/c1-16(2)13(12-8-4-3-5-9-12)20-15(19)17(14(16)18)10-6-7-11-17/h3-5,8-9,13H,6-7,10-11H2,1-2H3

InChI Key

SMTHYHWXLBZTIS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=CC=C3)C

Origin of Product

United States

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